molecular formula C7H6FNO2 B13141563 6-Fluoro-2-methoxynicotinaldehyde

6-Fluoro-2-methoxynicotinaldehyde

Cat. No.: B13141563
M. Wt: 155.13 g/mol
InChI Key: IFRWSPRWFTXONZ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxynicotinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It belongs to the class of heterocyclic compounds, specifically nicotinaldehydes, which are derivatives of nicotinic acid. The presence of a fluorine atom and a methoxy group on the nicotinaldehyde structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methoxynicotinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced equipment and techniques helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Fluoro-2-methoxynicotinaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methoxypyridine
  • 6-Fluoro-2-methoxyquinoline
  • 6-Fluoro-2-methoxybenzaldehyde

Uniqueness

6-Fluoro-2-methoxynicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde structure. The presence of both a fluorine atom and a methoxy group imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

6-fluoro-2-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3

InChI Key

IFRWSPRWFTXONZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)F)C=O

Origin of Product

United States

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